molecular formula C9H11ClFN B2388128 5-Fluoro-4-methylindoline hydrochloride CAS No. 1388063-84-0

5-Fluoro-4-methylindoline hydrochloride

Cat. No.: B2388128
CAS No.: 1388063-84-0
M. Wt: 187.64
InChI Key: JSHDSKOAQQGBGA-UHFFFAOYSA-N
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Description

5-Fluoro-4-methylindoline hydrochloride (CAS: 1388063-84-0) is an organic compound with the molecular formula C₁₀H₁₃FN₂ and a molecular weight of 180.2 g/mol . Structurally, it features a bicyclic indoline core substituted with a fluorine atom at the 5-position and a methyl group at the 4-position, with the hydrochloride salt enhancing its stability and solubility for synthetic applications.

Properties

IUPAC Name

5-fluoro-4-methyl-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c1-6-7-4-5-11-9(7)3-2-8(6)10;/h2-3,11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHDSKOAQQGBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCN2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Fluoro-4-methylindoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 4-methylbenzaldehyde.

    Reaction Conditions: The key steps include the formation of the indoline ring through cyclization reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Fluoro-4-methylindoline hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylindoline hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: The pathways affected by the compound include those related to cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 5-fluoro-4-methylindoline hydrochloride with structurally related indoline and indole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications
5-Fluoro-4-methylindoline HCl 1388063-84-0 C₁₀H₁₃FN₂ 180.2 5-F, 4-CH₃ Organic synthesis intermediate
5-Methoxyindoline HCl 4770-39-2 C₉H₁₂ClNO 193.65 5-OCH₃ Pharmaceutical intermediates
6-Methoxyindoline HCl 4770-41-6 C₉H₁₂ClNO 193.65 6-OCH₃ Research chemicals
4-Fluoroindole 197770-48-2 C₈H₆FN 135.14 4-F Fluorinated building blocks
6-Chloro-5-fluoroindole 579-39-* C₈H₅ClFN 169.59 5-F, 6-Cl Medicinal chemistry

Key Observations :

  • In contrast, 5-methoxyindoline HCl (CAS 4770-39-2) has an electron-donating methoxy group, which may increase solubility but reduce metabolic stability .
  • Impact of Halogenation :
    • 4-Fluoroindole (CAS 197770-48-2) lacks the indoline ring saturation and methyl group, resulting in distinct reactivity. Fluorine at the 4-position may alter π-stacking interactions in aromatic systems .
    • 6-Chloro-5-fluoroindole combines halogenation at adjacent positions, which is common in kinase inhibitors but differs from the indoline scaffold of the target compound .

Biological Activity

5-Fluoro-4-methylindoline hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Overview of Biological Activity

This compound is part of the indole family, known for their diverse biological activities. Indole derivatives have been reported to exhibit antiviral , anti-inflammatory , anticancer , and antioxidant properties. The presence of the fluorine atom and the methyl group enhances the compound's interaction with biological targets, which may lead to increased efficacy in therapeutic applications.

Target Interactions

Indole derivatives, including this compound, interact with various biological receptors and enzymes. These interactions can lead to alterations in cellular signaling pathways, gene expression, and metabolic processes. The compound has shown high affinity for several targets, which may explain its broad spectrum of biological effects.

Biochemical Pathways

The compound influences multiple biochemical pathways:

  • Cell Signaling : It modulates key signaling pathways such as MAPK (Mitogen-Activated Protein Kinase), which is crucial for regulating inflammatory responses .
  • Gene Expression : By interacting with nuclear receptors, it can alter gene expression related to inflammation and cancer progression .
  • Metabolism : It impacts liver metabolism and immune responses by activating or inhibiting specific enzymes involved in these processes.

In Vitro Studies

A study evaluated the anti-inflammatory effects of various indole derivatives, including this compound. The results indicated that at concentrations as low as 5 μM, this compound significantly inhibited the release of pro-inflammatory cytokines (IL-6 and IL-8) in LPS-induced human bronchial epithelial cells. This suggests a potential application in treating inflammatory diseases .

Case Studies and Clinical Relevance

Several studies have explored the role of indole derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit tumor growth in pancreatic cancer cell lines by targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), a critical enzyme in cancer metabolism .

StudyCompoundTargetIC50 (nM)Effect
IndolequinonesNQO1<650Growth inhibition in MIA PaCa-2 cells
5-Fluoro-4-methylindolineIL-6, IL-85Inhibition in LPS-induced cells

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